molecular formula C21H19N3O4S B1672718 N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide CAS No. 916484-16-7

N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide

Cat. No. B1672718
M. Wt: 409.5 g/mol
InChI Key: QGWOKAXBIMWTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J-30 is a bioactive chemical.

properties

CAS RN

916484-16-7

Product Name

N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindol-7-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-28-17-5-7-18(8-6-17)29(26,27)24-14-11-15-3-2-4-19(20(15)24)23-21(25)16-9-12-22-13-10-16/h2-10,12-13H,11,14H2,1H3,(H,23,25)

InChI Key

QGWOKAXBIMWTNE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)NC(=O)C4=CC=NC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)NC(=O)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

J-30;  J30;  J 30;  UNII-0896Z9T2XN; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 19 (0.2 g, 0.52 mmol), isonicotinoyl chloride hydrochloride (0.18 g, 1.04 mmol), and cesium carbonate (0.68 g, 2.08 mmol) in acetonitrile (20 ml) was heated to reflux for 16 h. The reaction mixture was quenched with ice water and extracted with CH2Cl2. The combined organic layer was dried over MgSO4 and evaporated to give a residue that was purified by silica gel flash column chromatography (EtOAc:n-hexane :NH3(aq)=3:2:1%) and recrystallized (CH2Cl2/EtOAc) to afford compound 26, yield 82%.
Name
19
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(1-(4-Methoxyphenylsulfonyl)-2,3-dihydro-1H-indol-7-yl)isonicotinamide

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